molecular formula C12H13N3O2 B372049 3-methyl-6-(methylamino)-1-phenylpyrimidine-2,4(1H,3H)-dione CAS No. 146723-69-5

3-methyl-6-(methylamino)-1-phenylpyrimidine-2,4(1H,3H)-dione

Cat. No. B372049
M. Wt: 231.25g/mol
InChI Key: RFXHYDYIKVVIAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-6-(methylamino)-1-phenylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C12H13N3O2 and its molecular weight is 231.25g/mol. The purity is usually 95%.
The exact mass of the compound 3-methyl-6-(methylamino)-1-phenylpyrimidine-2,4(1H,3H)-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >34.7 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-methyl-6-(methylamino)-1-phenylpyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-6-(methylamino)-1-phenylpyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

146723-69-5

Product Name

3-methyl-6-(methylamino)-1-phenylpyrimidine-2,4(1H,3H)-dione

Molecular Formula

C12H13N3O2

Molecular Weight

231.25g/mol

IUPAC Name

3-methyl-6-(methylamino)-1-phenylpyrimidine-2,4-dione

InChI

InChI=1S/C12H13N3O2/c1-13-10-8-11(16)14(2)12(17)15(10)9-6-4-3-5-7-9/h3-8,13H,1-2H3

InChI Key

RFXHYDYIKVVIAF-UHFFFAOYSA-N

SMILES

CNC1=CC(=O)N(C(=O)N1C2=CC=CC=C2)C

Canonical SMILES

CNC1=CC(=O)N(C(=O)N1C2=CC=CC=C2)C

solubility

34.7 [ug/mL]

Origin of Product

United States

Synthesis routes and methods

Procedure details

The obtained 6-chloro-3-methyl-1-phenyluracil (4.26 g, 18 mM) was added to 100 ml of 2-propanol. A 40% aqueous solution of methylamine (17 g, 0.22M) was added to the resulting solution and the mixture was heated at 90° C. for 5 hours while stirring. After being left to cool, a precipitated crystal was obtained by filtration and washed successively with ethanol and water to yield 3-methyl-6-methylamino-1-phenyluracil (yield: 3.71 g, or 89% based on 6-chloro-3-methyl-1-phenyluracil).
Quantity
4.26 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
17 g
Type
reactant
Reaction Step Two

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